

# Application Notes: Preparation of Dihydrorhodamine 123 Solutions for Cellular ROS Detection

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Compound of Interest		
Compound Name:	Dihydrorhodamine 123	
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#### Introduction

Dihydrorhodamine 123 (DHR 123) is a cell-permeable fluorogenic probe widely utilized for detecting intracellular reactive oxygen species (ROS), such as hydrogen peroxide and peroxynitrite.[1][2][3] In its reduced form, DHR 123 is non-fluorescent. However, upon entering cells, it is oxidized by ROS, primarily in the mitochondria, to the highly fluorescent compound Rhodamine 123.[1][2][4][5][6] The resulting fluorescence intensity, which can be measured using fluorescence microscopy, flow cytometry, or a microplate reader, is directly proportional to the level of intracellular ROS.[7][8][9] Proper preparation and handling of DHR 123 solutions are critical for obtaining accurate and reproducible results due to the compound's sensitivity to light and air oxidation.[4][5][6]

## **Data Presentation**

The following tables summarize the key parameters for the preparation of **Dihydrorhodamine 123** stock and working solutions based on established protocols.

Table 1: **Dihydrorhodamine 123** Stock Solution Parameters



Parameter	Recommended Specification	Notes	Citations
Solvent	High-quality, anhydrous Dimethyl Sulfoxide (DMSO)	DMSO is the most common solvent.[1][5] [8][10][11] N,N-Dimethylformamide (DMF) can also be used; some sources suggest DMSO may cause oxidation.[6]	
Concentration	5 mM - 10 mM	A 10 mM stock solution is frequently recommended.[1][5][8]	-
Storage Temperature	-20°C or -80°C	Store in a non-frost-free freezer80°C is preferred for longer-term stability.[1][7][8]	
Storage Conditions	Store in small aliquots, protected from light and moisture/air.	Aliquoting prevents repeated freeze-thaw cycles.[1][5][8] Consider gassing with an inert gas (e.g., nitrogen, argon) before sealing vials.[6] [11]	
Stability	Up to 3 months at -20°C; up to 1 year at -80°C in solvent.	Stability is dependent on storage conditions.  Avoid more than 20 freeze-thaw cycles.  [12]	

Table 2: Dihydrorhodamine 123 Working Solution Parameters



Parameter	Recommended Specification	Notes	Citations
Diluent	Serum-free cell culture medium or buffer (e.g., PBS, HBSS)	Serum components can interfere with the assay. The choice of diluent may need to be optimized for the specific cell type.[1][8] [11]	
Final Concentration	1 μM - 10 μM	The optimal concentration is cell-type dependent and should be determined experimentally. 5 µM is a common starting point.[1][7][8]	_
Preparation	Prepare fresh immediately before use.	The working solution is unstable and susceptible to oxidation.[1][8]	
Handling	Keep protected from light at all times.	Use amber tubes or cover tubes with aluminum foil.[1][8]	

# **Experimental Workflow**

The diagram below illustrates the overall workflow for preparing DHR 123 stock and working solutions for use in a cellular assay.





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Figure 1. Workflow for the preparation and use of **Dihydrorhodamine 123** solutions.

## **Experimental Protocols**

#### Materials

- Dihydrorhodamine 123 (DHR 123) powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
- Sterile, light-protected microcentrifuge tubes (e.g., amber tubes or clear tubes covered in foil)
- Sterile pipettes and tips
- Vortex mixer and/or sonicator
- -80°C freezer

#### Protocol 1: Preparation of 10 mM DHR 123 Stock Solution

 Precaution: DHR 123 is sensitive to air and light. Perform all steps with minimal exposure to light.



- Bring the vial of DHR 123 powder to room temperature before opening to prevent moisture condensation.
- Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of DHR 123 is 346.38 g/mol.
  - Example Calculation for 1 mg of DHR 123:
    - Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Concentration (mol/L)
    - Volume ( $\mu$ L) = (0.001 g / 346.38 g/mol ) / 0.010 mol/L \* 1,000,000  $\mu$ L/L ≈ 288.7  $\mu$ L
- Add the calculated volume of anhydrous DMSO to the vial of DHR 123 powder.
- Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[7][8]
- Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20  $\mu$ L) in sterile, light-protected microcentrifuge tubes.
- Store the aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1][8]
   [11]

#### Protocol 2: Preparation of 5 μM DHR 123 Working Solution

- Note: This working solution is unstable and must be prepared immediately before use and kept from light.[1][8]
- Thaw a single aliquot of the 10 mM DHR 123 stock solution at room temperature, protected from light.
- Determine the total volume of working solution required for your experiment.
- Dilute the 10 mM stock solution to a final concentration of 5 μM using pre-warmed (37°C) serum-free cell culture medium or buffer. This is a 1:2000 dilution.
  - Example Calculation for 1 mL of working solution:



- Volume of Stock (μL) = (Final Concentration (μM) \* Final Volume (mL)) / Stock
   Concentration (mM)
- Volume of Stock ( $\mu$ L) = (5  $\mu$ M \* 1 mL) / 10,000  $\mu$ M = 0.5  $\mu$ L
- Add 0.5 μL of 10 mM DHR 123 stock to 999.5 μL of medium/buffer.
- Mix gently by pipetting or inverting the tube.
- The working solution is now ready for cell staining. For a typical cell staining protocol, cells are incubated with the working solution for 20-30 minutes at 37°C before analysis.[1][8]

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